![molecular formula C17H26N2O5S B4449581 N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide](/img/structure/B4449581.png)
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide
Overview
Description
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide is a complex organic compound that features a seven-membered azepane ring, a dimethoxyphenyl group, and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the azepane ring. One common method involves the ring expansion of smaller cyclic compounds, such as cyclohexane derivatives, using reagents like phosgene or other carbonylating agents . The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where the aromatic ring is functionalized with methoxy groups using reagents like dimethyl sulfate under acidic conditions . The final step involves the coupling of the azepane and dimethoxyphenyl intermediates with methanesulfonamide, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of greener solvents and catalysts is often explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azepane ring can act as a scaffold that positions the functional groups in a specific orientation, allowing for selective binding to target proteins. The methanesulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Azepine: A seven-membered nitrogen-containing heterocycle with similar structural features.
Azepinone: A ketone derivative of azepine with potential biological activity.
Benzazepine: A fused benzene-azepine ring system with applications in medicinal chemistry.
Uniqueness
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide is unique due to the presence of both the azepane ring and the methanesulfonamide moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)-4,5-dimethoxyphenyl]-N-methylmethanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-18(25(4,21)22)14-12-16(24-3)15(23-2)11-13(14)17(20)19-9-7-5-6-8-10-19/h11-12H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDBZABIUMOZMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1C(=O)N2CCCCCC2)OC)OC)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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